![molecular formula C13H28O2Si B12554899 Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)- CAS No. 190369-75-6](/img/structure/B12554899.png)
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)- is a colorless organic compound with a fruity odor.
Preparation Methods
The synthesis of Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)- involves several steps. One common method includes the reaction of hexanal with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through reactions with reagents like tetrabutylammonium fluoride (TBAF), which cleaves the silyl ether bond.
Scientific Research Applications
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: Used in the production of fragrances and flavoring agents due to its fruity odor.
Mechanism of Action
The mechanism of action of Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)- involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes. The silyl ether group provides stability and can be selectively cleaved under specific conditions, allowing for controlled release of the active aldehyde.
Comparison with Similar Compounds
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)- can be compared with other similar compounds such as:
Hexanal: A simple aldehyde with a similar structure but without the silyl ether group.
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-: Another silyl ether derivative with a different substitution pattern.
Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-: Similar structure but with a methyl group at a different position.
The uniqueness of Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)- lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
CAS No. |
190369-75-6 |
|---|---|
Molecular Formula |
C13H28O2Si |
Molecular Weight |
244.44 g/mol |
IUPAC Name |
(5S)-6-[tert-butyl(dimethyl)silyl]oxy-5-methylhexanal |
InChI |
InChI=1S/C13H28O2Si/c1-12(9-7-8-10-14)11-15-16(5,6)13(2,3)4/h10,12H,7-9,11H2,1-6H3/t12-/m0/s1 |
InChI Key |
IJNWYKXQYLOSGQ-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](CCCC=O)CO[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(CCCC=O)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)
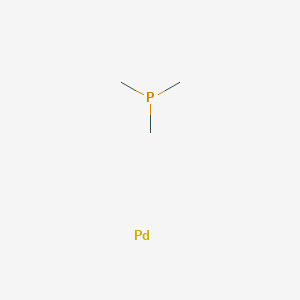
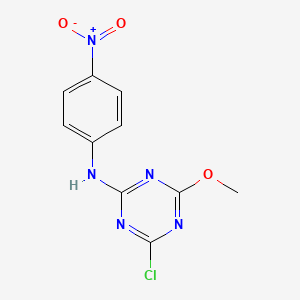
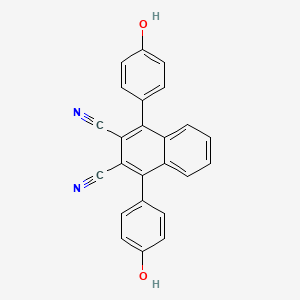
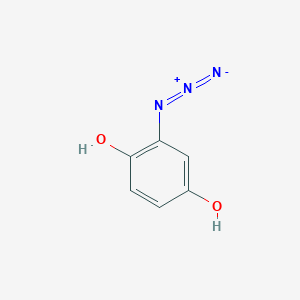
![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)

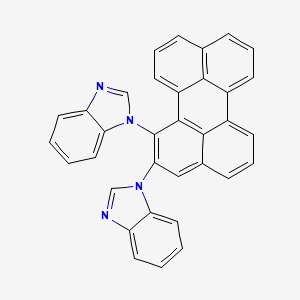
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
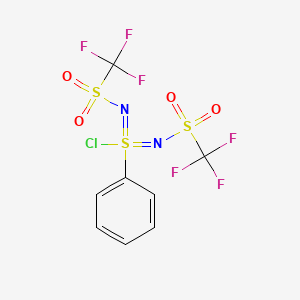
![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)

